N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
This compound features a hybrid structure integrating a 2,3-dihydro-1,4-benzodioxin moiety linked via a carbamoyl ethyl chain to a 5-oxopyrrolidine-3-carboxamide scaffold substituted with a 3-methoxyphenyl group.
Properties
Molecular Formula |
C23H25N3O6 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H25N3O6/c1-30-17-6-4-5-16(12-17)26-13-15(11-21(26)27)22(28)24-9-10-25-23(29)20-14-31-18-7-2-3-8-19(18)32-20/h2-8,12,15,20H,9-11,13-14H2,1H3,(H,24,28)(H,25,29) |
InChI Key |
XKEJPCJLZAMDMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NCCNC(=O)C3COC4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol with ethylene glycol under acidic conditions.
Attachment of the Carbonyl Group: The benzodioxin ring is then reacted with a suitable acyl chloride to introduce the carbonyl group.
Amidation Reaction: The resulting intermediate is subjected to an amidation reaction with 2-aminoethylamine to form the amide linkage.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized separately through a cyclization reaction involving a suitable dicarbonyl compound and an amine.
Final Coupling: The methoxyphenyl group is introduced through a coupling reaction, typically using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The benzodioxin ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzodioxin derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could interact with proteins or nucleic acids, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the benzodioxin and pyrrolidine rings suggests it might have activity against certain biological targets, such as enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The benzodioxin ring could facilitate binding to hydrophobic pockets, while the amide and pyrrolidine groups could form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and analogs from the provided evidence:
Key Findings:
Structural Divergence: The target compound and share a benzodioxin-pyrrolidinone core but differ in substituents: the former has a 3-methoxyphenyl group, while the latter uses a 5-methylthiazol-2-yl moiety. Thiazole groups often enhance metabolic resistance but may reduce CNS penetration compared to aryl ethers . compounds employ peptidomimetic backbones with stereospecific configurations, suggesting protease-targeted activity, unlike the target compound’s planar aromatic system .
Physicochemical Properties: The target compound has a higher molecular weight (~437.45) than (~371.41), likely due to the methoxyphenyl group. Increased molecular weight may reduce solubility but improve target affinity .
Pharmacological Implications :
- Benzodioxin derivatives (target compound, –4) are associated with GPCR modulation (e.g., adrenergic or serotonin receptors) due to their aromaticity and hydrogen-bonding capacity .
- ’s dihydropyridines (e.g., AZ331) feature sulfur-containing substituents (thioether groups), typically seen in calcium channel blockers, indicating divergent mechanisms from the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
